molecular formula C13H4F7NO B4576053 N-(2,4-difluorophenyl)-2,3,4,5,6-pentafluorobenzamide

N-(2,4-difluorophenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4576053
M. Wt: 323.16 g/mol
InChI Key: ORWAJTLSYXGETC-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,3,4,5,6-pentafluorobenzamide, also known as DFPBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFPBA is a white crystalline solid that is highly soluble in organic solvents and has a molecular weight of 357.09 g/mol.

Scientific Research Applications

Conformational Stability and Solvent Dependence

N-(pyrimidin-2-yl)pentafluorobenzamide, a compound related to N-(2,4-difluorophenyl)-2,3,4,5,6-pentafluorobenzamide, adopts a cis amide bond conformation in the solid state. Its conformational equilibrium between cis and trans rotamers in solution is significantly influenced by the solvent, demonstrating the impact of solvent on the stability and behavior of such fluoroorganic compounds (Forbes et al., 2001).

Enhanced Catalytic Activity

The pentafluorobenzamidinate ligand [C6F5C(NSiMe3)2]−, when paired with a vanadium(III) methyl derivative, exhibits considerable catalytic activity in ethene oligomerization, surpassing its non-fluorinated counterparts. This suggests potential applications of fluorinated amides in catalysis and polymerization processes (Brussee et al., 2000).

Polymorphism and Mechanical Properties

The study of polymorphs of a closely related compound, N-(3,5-difluorophenyl)-2,4-difluorobenzamide, reveals the influence of fluorination on the formation of polymorphs and their mechanical properties. This research can inform the development of materials with tailored properties for specific applications (Mondal et al., 2017).

Aggregation and Molecular Interaction

The aggregation behavior and molecular interactions of N-(difluorophenyl)benzamides, including those with the 2,5-difluorobenzene group, have been systematically investigated. These studies help understand the role of fluorine atoms in molecular aggregation, which is crucial for designing molecules with desired solid-state properties (Mocilac et al., 2016).

Hydrogen for Fluorine Exchange

Research on the hydrogen for fluorine exchange in fluorinated compounds, using monomeric cerium complexes, sheds light on the reactivity and potential transformations of fluorinated amides. This process is relevant for understanding and developing new methods for modifying fluorinated organic compounds (Maron et al., 2005).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F7NO/c14-4-1-2-6(5(15)3-4)21-13(22)7-8(16)10(18)12(20)11(19)9(7)17/h1-3H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWAJTLSYXGETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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